3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethyl-6-methylphenyl)propanamide
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Overview
Description
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethyl-6-methylphenyl)propanamide is an organic compound that belongs to the class of pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may be studied for similar activities, particularly in inhibiting specific enzymes or pathways in microbial or cancer cells.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Pyrimidine derivatives have been investigated for their roles in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethyl-6-methylphenyl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond by reacting the pyrimidine derivative with 2-ethyl-6-methylaniline under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethyl-6-methylphenyl)propanamide would depend on its specific biological target. Generally, pyrimidine derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, they may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects, or block signaling pathways in cancer cells, resulting in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative used as an anticancer agent.
Thymine: A naturally occurring pyrimidine base found in DNA.
Cytosine: Another pyrimidine base present in DNA and RNA.
Uniqueness
What sets 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-ethyl-6-methylphenyl)propanamide apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity. Its combination of a pyrimidine ring with an aromatic amide moiety could result in distinct interactions with biological targets or novel synthetic applications.
Properties
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-ethyl-6-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-5-13-8-6-7-11(2)16(13)20-15(22)10-9-14-12(3)19-18(24)21(4)17(14)23/h6-8H,5,9-10H2,1-4H3,(H,19,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBXDNNRLISYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC2=C(NC(=O)N(C2=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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